2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural and photophysical properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . In the context of cancer cells, this can result in the inhibition of tumor growth .
Pharmacokinetics
In silico admet studies suggest that it hassuitable pharmacokinetic properties
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression . This can result in apoptosis induction within cells, particularly in cancer cells . Therefore, this compound shows potential as a therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of an aminopyrazole with a suitable diketone or aldehyde under acidic or basic conditions . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions that allow for the efficient and regioselective synthesis of the desired product. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, specific solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Comparison: Compared to similar compounds, 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-9-7-13-18-11(10-5-3-2-4-6-10)8-12(14(15,16)17)20(13)19-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGXKFVWZXAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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